3-(3-(Trifluoromethyl)phenyl)isonicotinic acid
Overview
Description
3-(3-(Trifluoromethyl)phenyl)isonicotinic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an isonicotinic acid moiety
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in the treatment of tuberculosis, suggesting potential anti-mycobacterial activity .
Mode of Action
It’s known that isoniazid derivatives, which include this compound, are cleaved into isonicotinic acid, the bioactive form of isoniazid . This suggests that the compound may interact with its targets through a prodrug mechanism.
Pharmacokinetics
Safety data sheets indicate that the compound may be toxic if swallowed, in contact with skin, or if inhaled , suggesting that it can be absorbed through these routes.
Result of Action
Based on the potential anti-mycobacterial activity, it can be hypothesized that the compound may inhibit the growth or kill mycobacteria, thereby alleviating symptoms of diseases like tuberculosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(3-(Trifluoromethyl)phenyl)isonicotinic acid. For instance, the compound is classified as a flammable liquid and vapor, and it’s recommended to be used only outdoors or in a well-ventilated area . Moreover, it’s moisture-sensitive, suggesting that humidity could affect its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Trifluoromethyl)phenyl)isonicotinic acid typically involves the introduction of the trifluoromethyl group to the phenyl ring followed by the attachment of the isonicotinic acid moiety. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-(Trifluoromethyl)phenyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(3-(Trifluoromethyl)phenyl)isonicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)phenyl isocyanate
- 4-(Trifluoromethyl)phenyl isocyanate
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
Uniqueness
3-(3-(Trifluoromethyl)phenyl)isonicotinic acid is unique due to the presence of both the trifluoromethyl group and the isonicotinic acid moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds that lack one of these functional groups .
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)9-3-1-2-8(6-9)11-7-17-5-4-10(11)12(18)19/h1-7H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDLBYKAJFSFBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CN=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687971 | |
Record name | 3-[3-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00687971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261579-81-0 | |
Record name | 3-[3-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00687971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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